molecular formula C7H7FN2S B6601753 7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine CAS No. 1935631-80-3

7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B6601753
CAS No.: 1935631-80-3
M. Wt: 170.21 g/mol
InChI Key: MJFWVFVCCSEDAF-UHFFFAOYSA-N
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Description

7-Fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine is a fluorinated derivative of the pyrido-thiazine heterocyclic system. Its molecular formula is C₇H₇FN₂S, with a monoisotopic mass of 170.0314 Da and an InChIKey of MJFWVFVCCSEDAF-UHFFFAOYSA-N . Structurally, it consists of a pyridine ring fused to a 1,4-thiazine ring, with a fluorine substituent at the 7-position. The non-fluorinated parent compound, 1H,2H,3H-pyrido[2,3-b][1,4]thiazine (C₇H₈N₂S), has been documented as a solid with 95% purity and an InChIKey of DQOOELMGDDSIBB-UHFFFAOYSA-N .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFWVFVCCSEDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935631-80-3
Record name 7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable thioamide in the presence of a fluorinating agent. The reaction conditions often require heating and the use of a solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted thiazines with various functional groups replacing the fluorine atom.

Scientific Research Applications

7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain signaling pathways.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 7th position enhances its binding affinity and specificity. The compound can modulate signaling pathways by inhibiting or activating key proteins, leading to various biological effects.

Comparison with Similar Compounds

Pyrido-Thiazine Derivatives

  • 1H,2H,3H-Pyrido[2,3-b][1,4]thiazin-2-one (C₇H₆N₂OS) :
    This oxidized derivative features a ketone group at the 2-position, altering its reactivity. Its molecular weight is 166.20 g/mol , and it has been cataloged with MDL number MFCD01689989 . Unlike the 7-fluoro compound, it lacks a fluorine substituent but shares the fused pyrido-thiazine core.
  • Methyl 4-[(10H-Dipyrido[2,3-b:2’,3’-e][1,4]thiazin-10-yl)methyl]benzoate (4l) :
    A structurally complex analogue with a methyl benzoate substituent. Synthesized in 51% yield, it has a melting point of 137°C and a molecular ion peak at m/z 350.0960 (ESI+) .

Thieno-Thiazine Derivatives

  • Thieno[2,3-b][1,4]thiazine-2-ones (e.g., compound 3 in ): These compounds replace the pyridine ring with a thiophene moiety. They exhibit therapeutic properties as urokinase inhibitors and smooth muscle relaxants .
  • Dithieno[2,3-b:3’,2’-e][1,4]thiazines (e.g., 3g, 3h): These derivatives feature two thiophene rings fused to the thiazine core. For example, 3g (C₃₄H₂₄N₄S₂) has a molecular weight of 583.2 g/mol and UV/Vis absorption at λ_max = 520 nm, highlighting their utility in molecular electronics due to extended π-conjugation .

Pyrido-Oxazine Analogues

  • 1H,2H,3H-Pyrido[2,3-b][1,4]oxazine-7-carboxylic acid hydrochloride: Replacing sulfur with oxygen in the thiazine ring reduces electron density. This compound (C₉H₁₃F₄NO₄) is sold as a building block for organic synthesis but lacks reported biological data .

Biological Activity

7-Fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound notable for its structural features that combine a pyridine ring and a thiazine ring with a fluorine atom at the 7th position. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C7H6FN3S
  • CAS Number : 1935631-80-3

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from 2-aminopyridine and thioamide precursors in the presence of fluorinating agents. Common solvents used include ethanol or acetonitrile under heating conditions to facilitate the reaction .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and specificity towards these targets. This compound has been shown to modulate various signaling pathways by acting as an enzyme inhibitor or receptor modulator .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit tubulin polymerization which is crucial for cancer cell proliferation. In vitro assays against human cancer cell lines have demonstrated promising results in terms of cytotoxicity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess both antibacterial and antifungal properties. The mechanism behind this activity could involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Antiviral Activity

In addition to its anticancer and antimicrobial activities, there are indications that this compound may exhibit antiviral properties. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation in antiviral drug development .

Case Studies and Research Findings

StudyFindings
Study on Antitumor Activity Demonstrated that derivatives of pyrido[2,3-b][1,4]thiazines inhibited tubulin polymerization in cancer cells (MCF-7) .
Antimicrobial Evaluation Showed broad-spectrum antimicrobial effects against various bacterial strains .
Antiviral Mechanism Investigation Suggested potential pathways for inhibiting viral replication; further studies required for confirmation .

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